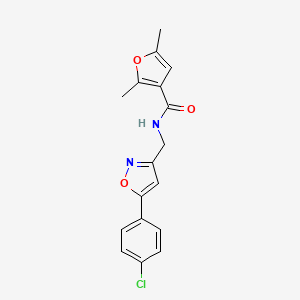

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by a hybrid structure combining an isoxazole ring, a 4-chlorophenyl substituent, and a 2,5-dimethylfuran-3-carboxamide moiety. The isoxazole core (a five-membered heterocycle with nitrogen and oxygen) is substituted at the 5-position with a 4-chlorophenyl group, while the 3-position is linked via a methyl bridge to the carboxamide group.

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDZJEQLGZAALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities:

Isoxazole Derivatives with Chlorophenyl Substituents

Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) :

Both compounds feature an isoxazole ring substituted with aromatic groups. However, isoxaben incorporates a bulky alkyl chain (1-ethyl-1-methylpropyl) at the 3-position of the isoxazole and a 2,6-dimethoxybenzamide group, contrasting with the 4-chlorophenyl and furan-carboxamide groups in the target compound. Isoxaben is a cellulose biosynthesis inhibitor used as a pre-emergent herbicide, suggesting that the target compound’s chlorophenyl-furan carboxamide structure may confer distinct biological activity or receptor specificity .- 5-((4-Chlorophenyl)methyl)-2,2-dimethylcyclopentanol derivatives (e.g., Metconazole): Metconazole, a triazole fungicide, shares the 4-chlorophenyl motif but replaces the isoxazole with a triazole ring and a cyclopentanol backbone.

Furan Carboxamide Analogs

- N-(3,4-Dichlorophenyl) Propanamide (Propanil): Propanil, a post-emergent herbicide, features a dichlorophenyl group linked to a propanamide chain.

- 5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrobenzoic Acid (Acifluorfen): Acifluorfen, a diphenyl ether herbicide, contains a chlorinated aromatic ring and a nitrobenzoic acid group. The target compound’s furan carboxamide and isoxazole groups could reduce phytotoxicity risks associated with nitroaromatic moieties while maintaining herbicidal activity through similar receptor interactions .

Research Implications and Limitations

The absence of direct studies on the target compound necessitates reliance on computational modeling (e.g., AutoDock4 for docking , Multiwfn for electronic analysis ) and structural analog extrapolation. Further synthesis and in vitro testing are required to validate hypothesized bioactivities. Contradictions in receptor selectivity among analogs (e.g., isoxaben vs. metconazole) underscore the need for empirical validation .

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by recent studies and data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.79 g/mol. Its structure includes an isoxazole ring and a furan moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Research indicates that isoxazole derivatives can inhibit the growth of various bacterial strains. A study found that certain substituted isoxazoles showed effective antibacterial activity against Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The anticancer activity of this compound has also been explored. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation:

- Mechanism of Action : The presence of the isoxazole ring is believed to contribute to the inhibition of cancer cell growth by interfering with cellular signaling pathways involved in proliferation and survival .

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : This compound has shown potential as an AChE inhibitor, which may be beneficial in treating conditions like Alzheimer's disease .

- Urease Inhibition : Urease inhibitors derived from similar chemical frameworks have been noted for their effectiveness against urease-producing bacteria, which are relevant in the treatment of urinary tract infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the isoxazole core via [3+2] cycloaddition between a nitrile oxide (generated in situ from 4-chlorobenzaldehyde oxime) and an acetylene derivative.

- Step 2: Functionalization of the isoxazole’s 3-position with a methylene group, often via nucleophilic substitution or reductive amination.

- Step 3: Coupling the isoxazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Parameters: - Temperature control (<0°C during cycloaddition to prevent side reactions).

- Solvent selection (e.g., THF for cycloaddition, DMF for amide coupling).

- Purification via flash chromatography or recrystallization to achieve >95% purity. Confirm purity using HPLC with a C18 column (acetonitrile/water gradient) .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- 1H/13C NMR: Verify the presence of the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the furan carboxamide (δ ~6.2–6.5 ppm for furan protons). The isoxazole methylene bridge appears as a singlet at δ ~4.5–5.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) with <5 ppm deviation from theoretical values.

- FTIR: Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Advanced Question: How can contradictory reports about the compound’s biological activity be resolved?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line differences, serum concentrations). Standardize assays using:

- Identical cell lines (e.g., HEK293 for receptor binding studies).

- Controlled DMSO concentrations (<0.1% to avoid solvent toxicity) .

- Purity discrepancies: Re-evaluate compound purity via HPLC and LC-MS. Impurities >1% can skew bioactivity results .

- Target selectivity profiling: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Cross-validate with knockout models .

Advanced Question: What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cannabinoid receptors, GPCRs). Focus on the isoxazole’s dipole moment and the 4-chlorophenyl group’s hydrophobic interactions .

- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors. Validate against experimental IC50 data from analogues (e.g., furan vs. thiophene substitutions) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use a P95 respirator if aerosolization is possible .

- Ventilation: Perform reactions in a fume hood with >100 ft/min face velocity. Avoid dust generation; use wet methods for transfer .

- Emergency Protocols:

- Skin contact: Wash with soap/water for 15 minutes; monitor for erythema.

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Question: How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps; optimize catalyst loading (5–10 wt%) to minimize byproducts .

- Solvent Engineering: Replace DMF with cyclopentyl methyl ether (CPME) for greener amide coupling.

- Flow Chemistry: Implement continuous flow reactors for the cycloaddition step to improve heat transfer and reduce reaction time .

Advanced Question: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- In Vitro:

- Hepatic Microsomes: Assess metabolic stability (t1/2 >60 min suggests favorable PK).

- Caco-2 Monolayers: Measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- In Vivo:

- Rodent Models: Administer 10 mg/kg IV/PO to determine bioavailability (>30% is optimal). Use LC-MS/MS for plasma quantification .

- Tissue Distribution: Conduct whole-body autoradiography in Sprague-Dawley rats to identify accumulation sites .

Basic Question: How can researchers mitigate degradation during storage?

Methodological Answer:

- Storage Conditions: Keep at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles.

- Stabilizers: Add 0.1% BHT to prevent oxidation of the furan ring.

- Purity Monitoring: Perform monthly HPLC checks; discard if degradation peaks exceed 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.